molecular formula C11H12N2O B1271764 2-cyano-N-(3,4-dimethylphenyl)acetamide CAS No. 24522-42-7

2-cyano-N-(3,4-dimethylphenyl)acetamide

Cat. No. B1271764
CAS RN: 24522-42-7
M. Wt: 188.23 g/mol
InChI Key: IOVXWSZVPOVPHF-UHFFFAOYSA-N
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Description

2-Cyano-N-(3,4-dimethylphenyl)acetamide is a chemical compound that belongs to the class of acetamides, characterized by the presence of a cyano group attached to the acetic acid moiety and a dimethylphenyl group attached to the nitrogen atom of the amide group. While the specific compound 2-cyano-N-(3,4-dimethylphenyl)acetamide is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and characterized, providing insights into the potential properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an appropriate phenol derivative with an acyl chloride or an acid anhydride in the presence of a base. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions . This method suggests that a similar approach could be used for synthesizing 2-cyano-N-(3,4-dimethylphenyl)acetamide, with the appropriate cyano-substituted acetic acid derivative and 3,4-dimethylphenylamine as starting materials.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. For example, the crystal structure of 2-chloro-N-(2,4-dinitrophenyl) acetamide was determined using X-ray crystallography, revealing intramolecular hydrogen bonding and several intermolecular interactions . Similarly, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was solved using direct methods and refined to a final R-factor, showing intermolecular hydrogen bonds . These findings suggest that 2-cyano-N-(3,4-dimethylphenyl)acetamide would also exhibit specific intramolecular and intermolecular interactions that could be studied using similar techniques.

Chemical Reactions Analysis

Acetamide derivatives are known to participate in various chemical reactions, often serving as intermediates in the synthesis of heterocyclic compounds. The review on 2-cyano-N-(4-sulfamoylphenyl) acetamide highlights its use as a synthon in heterocyclic synthesis . Although the specific reactions of 2-cyano-N-(3,4-dimethylphenyl)acetamide are not detailed in the provided papers, it can be inferred that it may also be used as a building block for synthesizing polyfunctionalized heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure. For instance, the optical properties of 2-chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, showing solvatochromic effects with varying solvent polarity . Additionally, quantum chemical and natural bond orbital investigations provide insights into the structural, thermodynamical, and vibrational characteristics of compounds like N-(2,4-dimethylphenyl)-2,2-dichloroacetamide . These studies suggest that 2-cyano-N-(3,4-dimethylphenyl)acetamide would also have distinct physical and chemical properties that could be analyzed using spectroscopic and computational methods.

Scientific Research Applications

  • Structural Analysis and Hydrogen Bonding : Studies have shown that similar compounds like N-(3,4-dimethylphenyl)acetamide exhibit specific molecular conformations and hydrogen bonding patterns, which are important for understanding their chemical behavior (Gowda, Foro, Fuess, 2007).

  • Molecular Interactions and Properties : Research on derivatives of N-(2,6-dimethylphenyl)acetamide, a compound closely related to 2-cyano-N-(3,4-dimethylphenyl)acetamide, has revealed insights into molecular interactions and the resulting properties. This includes studies on hydrogen bonding and other intermolecular forces that contribute to the compound's stability and reactivity (Gowda, Svoboda, Fuess, 2007).

  • Applications in Material Science : Some derivatives of N-(2,6-dimethylphenyl)acetamide have been studied for their potential applications in materials science, particularly in the formation of salts and inclusion compounds with unique properties (Karmakar, Sarma, Baruah, 2007).

  • NMR Spectral Studies : NMR spectral studies on similar acetamides, including N-(j, k-Dimethylphenyl)-acetamides, have been conducted to understand their electronic structure and chemical behavior, which is crucial for their application in various scientific fields (Gowda, Gowda, 2007).

  • Synthesis and Chemical Reactions : Research on the synthesis and reaction mechanisms of related compounds, like N-(2,6-dimethylphenyl)-2-methylacetamide, contributes to our understanding of the chemical properties and potential applications of 2-cyano-N-(3,4-dimethylphenyl)acetamide (Gowda, Foro, Fuess, 2008).

Safety And Hazards

The compound is classified as Acute Tox. 3 Oral, indicating that it’s toxic if swallowed . It’s also classified as a combustible substance .

properties

IUPAC Name

2-cyano-N-(3,4-dimethylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-8-3-4-10(7-9(8)2)13-11(14)5-6-12/h3-4,7H,5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOVXWSZVPOVPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC#N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60368193
Record name 2-cyano-N-(3,4-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-(3,4-dimethylphenyl)acetamide

CAS RN

24522-42-7
Record name 2-cyano-N-(3,4-dimethylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60368193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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